molecular formula C12H20O7 B1237295 (3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoic acid

(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoic acid

Cat. No. B1237295
M. Wt: 276.28 g/mol
InChI Key: CWLWBMWELZSMPG-IWSPIJDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoic acid is a diester resulting from the formal sequential esterification of the hydroxy group of one molecule of (3R)-3-hydroxybutyric acid with the carboxy group of a second, followed by the esterification of the hydroxy group of the product with the carboxy group of a third molecule of (3R)-3-hydroxybutyric acid. Isolated from the Japanese inedible mushroom Hypoxylon truncatum and also the sponge-derived actinomycete Micromonospora sp. RV43. It has a role as a fungal metabolite. It is a diester and a (3R)-3-hydroxybutanoic acid oligomer. It is a conjugate acid of a (3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoate.

Scientific Research Applications

Conformational Behavior Analysis

  • Study : Conformational Behavior of Methyl (3R)-3-{[(3′R)-3′ -Hydroxybutanoyl]oxy}butanoate in Solutions: Effect of Intramolecular Hydrogen Bond (Li, Uzawa, & Doi, 1997).
    • Findings : Explored the conformational behavior of MHBOB, a model compound related to (3R)-3-hydroxybutanoyl, in different solutions, revealing significant insights into the conformational distributions and effects of intramolecular hydrogen bonding.

Enzymatic Reaction Stereochemistry

  • Study : Substrate stereochemistry of the enoyl-CoA hydratase reaction (Willadsen & Eggerer, 1975).
    • Findings : Investigated the stereochemistry of 3-hydroxybutyric acid in enzymatic reactions, providing insights into the stereospecific mechanisms in biological systems.

Enzymatic Resolution and Synthesis

  • Study : Lipase‐Catalyzed Enantiomer Separation of 3‐Hydroxy‐4‐(tosyloxy)butanenitrile: Synthesis of (R)‐GABOB and (R)‐Carnitine Hydrochloride (Kamal, Khanna, & Krishnaji, 2007).
    • Findings : Demonstrated the application of lipase in the enantiomeric resolution of compounds related to (3R)-3-hydroxybutanoyl, leading to the synthesis of pharmacologically relevant compounds.

Diastereoselective Alkylation

  • Study : Diastereoselektive Alkylierung von 3‐Aminobutansäure in der 2‐Stellung (Estermann & Seebach, 1988).
    • Findings : Explored the diastereoselective alkylation of 3-aminobutanoic acid, a related compound, demonstrating the potential for synthesizing complex molecules with specific stereochemistry.

Intermolecular Interactions Study

  • Study : Intermolecular interactions in the chiral and racemic forms of 3-hydroxy-2-(1-oxoisoindolin-2-yl)butanoic acid derived from threonine (Gallagher, Brady, & Murphy, 2000).
    • Findings : Investigated the hydrogen bonding and intermolecular interactions in compounds similar to (3R)-3-hydroxybutanoyl, contributing to the understanding of molecular structures and interactions.

properties

Product Name

(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoic acid

Molecular Formula

C12H20O7

Molecular Weight

276.28 g/mol

IUPAC Name

(3R)-3-[(3R)-3-[(3R)-3-hydroxybutanoyl]oxybutanoyl]oxybutanoic acid

InChI

InChI=1S/C12H20O7/c1-7(13)4-11(16)19-9(3)6-12(17)18-8(2)5-10(14)15/h7-9,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m1/s1

InChI Key

CWLWBMWELZSMPG-IWSPIJDZSA-N

Isomeric SMILES

C[C@H](CC(=O)O[C@H](C)CC(=O)O[C@H](C)CC(=O)O)O

Canonical SMILES

CC(CC(=O)OC(C)CC(=O)OC(C)CC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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